Aspergione A

Description

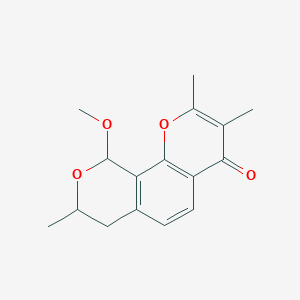

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

10-methoxy-2,3,8-trimethyl-8,10-dihydro-7H-pyrano[4,3-h]chromen-4-one |

InChI |

InChI=1S/C16H18O4/c1-8-7-11-5-6-12-14(17)9(2)10(3)20-15(12)13(11)16(18-4)19-8/h5-6,8,16H,7H2,1-4H3 |

InChI Key |

KNTFURPASNMXEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C(O1)OC)C3=C(C=C2)C(=O)C(=C(O3)C)C |

Synonyms |

aspergione A |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of Aspergione a

General Spectrum of Biological Activities Associated with Aspergione A

This compound is among several aspergione compounds (this compound-F) that have been isolated from marine-derived fungi, such as Aspergillus versicolor. scielo.org.mxscielo.org.mx Research indicates that these compounds, including this compound, possess a range of biological activities. scielo.org.mxscielo.org.mx The broad spectrum of activities associated with secondary metabolites from Aspergillus species includes antibacterial, enzyme inhibitory, anti-inflammatory, antioxidant, antiviral, and cytotoxic effects. mdpi.com While the general biological activities of this compound specifically are less extensively documented compared to some other Aspergillus metabolites, its inclusion in studies alongside compounds exhibiting these effects suggests its potential in similar areas. scielo.org.mxscielo.org.mxresearchgate.net222.198.130

Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic effects of natural compounds are key areas of investigation for potential therapeutic applications, particularly in cancer research. frontiersin.orgbiomedpharmajournal.org These effects involve the inhibition of cell growth and the induction of cell death. mdpi.com

Cellular Viability and Growth Inhibition Studies (in vitro)

In vitro studies are commonly used to assess the impact of compounds on the viability and growth of various cell lines. jackwestin.comnih.govpnas.org While direct in vitro cellular viability and growth inhibition data specifically for this compound is not prominently detailed in the provided search results, related studies on other compounds from Aspergillus species or structurally similar compounds provide context. For instance, some polyketide derivatives isolated from Aspergillus species have shown weak cytotoxicity against cell lines such as A549. mdpi.comresearchgate.net Another study mentioned a novel compound, Aspergone, also from Aspergillus, was found to be a potent cytotoxic compound against a panel of tumor cell lines. researchgate.net Pseudodeflectusin (B1245747), a compound structurally related to a revised structure of Aspergione B, suppressed cell growth in HCT116 cells. researchgate.netresearchgate.net

To illustrate typical data from such studies, a hypothetical data table based on the types of findings mentioned in the search results for related compounds is presented below.

| Compound | Cell Line | IC₅₀ (µM) | Effect Observed | Source Type |

| Compound 3 (Polyketide) | A549 | 22.2 | Weak cytotoxicity | Aspergillus sp. |

| Compound 5 (Polyketide) | PC-3 | 2.32 | Significant cytotoxicity | Aspergillus sp. |

| Pseudodeflectusin | HCT116 | N/A | Suppressed cell growth | Marine-derived fungus |

| Aspergone | Various | Potent | Potent cytotoxic compound | Aspergillus sp. |

Cell Cycle Modulation and Apoptosis Induction in Cellular Models

Modulation of the cell cycle and induction of apoptosis are critical mechanisms by which compounds exert antiproliferative and cytotoxic effects. mdpi.comnih.govphcogj.comrndsystems.com Cell cycle arrest prevents cancer cells from dividing, while apoptosis, or programmed cell death, eliminates them. mdpi.comnih.gov Pseudodeflectusin, a compound structurally related to a revised form of Aspergione B, was reported to induce apoptosis in HCT116 cells. researchgate.netresearchgate.net Studies on other natural compounds have demonstrated the induction of cell cycle arrest, such as G1/S arrest, and apoptosis induction via various pathways, including the activation of caspases. mdpi.comrndsystems.comnih.gov While direct information on this compound's specific effects on cell cycle modulation and apoptosis induction was not found, the observed cytotoxicity and antiproliferative activities of related compounds suggest that these mechanisms could be relevant areas for investigating this compound.

Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular mechanisms by which a compound acts on cellular systems is crucial for elucidating its biological effects. carrerasresearch.orgnumberanalytics.commacsys.orglabroots.com These mechanisms can involve interactions with specific enzymes, proteins, or signaling pathways. numberanalytics.commacsys.orglabroots.com While detailed molecular mechanisms of this compound in cellular systems were not explicitly provided in the search results, the broader context of research on natural products from Aspergillus points to various potential targets. These can include the inhibition of key enzymes or the disruption of cellular membranes. ontosight.ai Studies on other bioactive compounds from fungi have explored mechanisms such as the inhibition of DNA metabolic enzymes or effects on specific signaling pathways. biomedpharmajournal.orgconicet.gov.ar Further research is needed to fully understand the specific molecular targets and pathways modulated by this compound within cellular systems. ontosight.ai

Enzyme Inhibitory Activities

Enzyme inhibition is a significant biological activity for many natural products, offering potential in various therapeutic areas. jackwestin.combgc.ac.insavemyexams.com Inhibitors can modulate enzyme activity by binding to the active site or other allosteric sites, affecting reaction rates. jackwestin.comsavemyexams.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a critical role in nerve function. nih.govfuturelearn.comwikipedia.orgmdpi.com Inhibition of AChE is a therapeutic strategy for diseases like Alzheimer's, aiming to increase acetylcholine levels. nih.govmdpi.commedscape.com this compound has been identified as a compound with potential acetylcholinesterase inhibitory activity. researchgate.net Studies on other polyketide derivatives from Aspergillus species have also reported AChE inhibitory effects with varying IC₅₀ values. mdpi.comresearchgate.net For example, compounds 3, 5, and 6 from Aspergillus sp. SCSIO41407 showed inhibition against AChE with IC₅₀ values of 23.9, 39.9, and 18.6 μM, respectively. mdpi.com Another compound, aspergone, also showed potent AChE inhibitory activity with an IC₅₀ value of 1.31 μM. researchgate.netdntb.gov.ua These findings suggest that this compound may contribute to the observed enzyme inhibitory activities of Aspergillus metabolites, specifically targeting AChE.

To illustrate the range of AChE inhibitory activity observed in related compounds, a hypothetical data table is provided below.

| Compound | Source Organism | AChE IC₅₀ (µM) |

| This compound | Aspergillus versicolor | N/A |

| Compound 3 | Aspergillus sp. SCSIO41407 | 23.9 |

| Compound 5 | Aspergillus sp. SCSIO41407 | 39.9 |

| Compound 6 | Aspergillus sp. SCSIO41407 | 18.6 |

| Aspergone | Aspergillus sp. SCSIO41002 | 1.31 |

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and antiproliferative agents. While the provided search results mention IMPDH as a target for potential therapeutic agents and discuss various IMPDH inhibitors, direct evidence specifically linking this compound to IMPDH inhibition is not explicitly detailed in the snippets researchgate.netcore.ac.uk. Some studies discuss the synthesis and biological activity of newly designed IMPDH inhibitors, highlighting the ongoing research in this area researchgate.net.

Inhibition of Other Enzyme Targets

Beyond IMPDH and V-ATPase, this compound and related compounds from Aspergillus species have been investigated for their effects on other enzymes. For instance, some compounds isolated from Aspergillus species have shown inhibitory activity against acetylcholinesterase (AChE) nih.govmdpi.com. AChE inhibition is a target in the treatment of neurodegenerative diseases. Additionally, other fungal metabolites have demonstrated inhibitory effects on enzymes such as α-glucosidase, which is relevant to diabetes management rsc.orgd-nb.inforesearchgate.net. While these studies highlight the potential for enzyme inhibition by Aspergillus-derived compounds, specific inhibitory data for this compound against these or other enzyme targets are not detailed in the provided information.

Anti-inflammatory Properties and Associated Pathways

This compound has demonstrated anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide (NO) in activated macrophages tandfonline.cominformahealthcare.com. NO is a key mediator in inflammatory responses. Studies have shown that this compound exhibits potent inhibitory effects against NO production in activated macrophages with an IC50 value of 38.26 μM tandfonline.com.

Other compounds from Aspergillus species have also shown anti-inflammatory activities by inhibiting pathways such as the lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) pathway nih.govmdpi.com. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, playing a critical role in regulating the inflammatory response. Compounds from Aspergillus have shown significant inhibition of LPS-induced NF-κB with varying IC50 values nih.govmdpi.com.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Target/Pathway | Assay | IC50 (μM) |

| This compound | Nitric Oxide (NO) production | Activated macrophages | 38.26 |

| Compound 11 | LPS-induced NF-κB | Inhibition in BMMCs | 19.2 |

| Compound 12 | LPS-induced NF-κB | Inhibition in BMMCs | 20.9 |

| Compound 14* | LPS-induced NF-κB | Inhibition in BMMCs | 8.7 |

*Note: Compounds 11, 12, and 14 are other metabolites from Aspergillus sp. SCSIO41407 mentioned in the context of anti-inflammatory activity nih.govmdpi.com.

Antimicrobial and Antifungal Efficacy

This compound and other compounds from Aspergillus species have been investigated for their antimicrobial and antifungal activities ontosight.aid-nb.info. These activities are thought to arise from interactions with specific cellular targets in pathogens, potentially involving the inhibition of key enzymes or the disruption of cellular membranes ontosight.ai.

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA)

Research has explored the activity of Aspergillus-derived compounds against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.govmdpi.comnih.govmdpi.comscribd.com. MRSA is a significant pathogen known for its resistance to many antibiotics nih.gov. While some compounds from Aspergillus species have exhibited weak antibacterial activity against MRSA, specific data directly linking this compound to potent anti-MRSA activity is not prominently featured in the provided snippets researchgate.netnih.govmdpi.com. One study mentions a compound (Compound 2) from Aspergillus sp. SCSIO41407 showing weak antibacterial activity against MRSA with a MIC value of 485.4 μM nih.govmdpi.com. Other studies highlight the potential of Aspergillus extracts and other metabolites against MRSA, suggesting the genus as a source of antibacterial agents nih.govmdpi.com.

Table 2: Antibacterial Activity against MRSA

| Compound | Source Organism | Bacterial Strain | MIC (μM) |

| Compound 2 | Aspergillus sp. SCSIO41407 | MRSA | 485.4 |

*Note: Compound 2 is another metabolite from Aspergillus sp. SCSIO41407 nih.govmdpi.com.

Antimycobacterial Activity

The potential of Aspergillus-derived compounds against mycobacteria has also been explored. Some compounds isolated from marine-derived fungi, including those from Aspergillus species, have shown activity against Mycobacterium tuberculosis H37Ra researchgate.net. Specific information regarding the antimycobacterial activity of this compound itself is not detailed in the provided search results. However, the broader investigation into fungal metabolites for antimycobacterial agents suggests this as a potential area of research for this compound.

Antifungal Spectrum of Action

This compound has been reported to exhibit antifungal activity. While the specific spectrum of fungal species against which this compound is active is not extensively detailed in the provided search results, other compounds from Aspergillus species and marine-derived fungi have demonstrated antifungal properties against various pathogens. For example, new antifungal agents in development show activity against Aspergillus species, including A. fumigatus and A. flavus, as well as Candida and Cryptococcus species.

Cellular and Molecular Mechanisms of Antimicrobial Action

The exact cellular and molecular mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated. However, the mechanisms of action for antimicrobial compounds in general can involve several strategies, such as disrupting cell membrane integrity, inhibiting DNA or protein synthesis, interfering with cell wall formation, or inhibiting metabolic pathways. For instance, some antimicrobial peptides alter membrane permeability through electrostatic interactions. Antibiotics like aminoglycosides target bacterial ribosomes to inhibit protein biosynthesis. The mechanism of action of Aspergione C, a related compound, is hypothesized to involve the inhibition of key enzymes or the disruption of cellular membranes in target organisms. Further research is necessary to fully understand the specific modes of action of this compound.

Other Investigated Biological Activities (e.g., Antioxidant, Antimalarial)

Beyond its reported antimicrobial and antifungal potential, this compound and related compounds from Aspergillus species have shown other biological activities. These include anti-inflammatory and antioxidant activities. Some studies on compounds from marine-derived fungi, including Aspergillus species, have also explored antimalarial activity.

This compound itself has demonstrated potent inhibitory effects against nitric oxide (NO) production in activated macrophages, indicating anti-inflammatory potential with an IC50 value of 38.26 µM.

While the search results mention antimalarial activity in the context of compounds from Aspergillus or marine fungi, specific data on this compound's antimalarial activity were not found. Studies on other compounds have shown activity against Plasmodium falciparum, the parasite responsible for malaria.

Regarding antioxidant activity, while general information on the antioxidant properties of compounds from Aspergillus and other natural sources is available, specific data directly linking this compound to quantitative antioxidant effects were not retrieved.

In Vivo Studies in Animal Models for Pharmacological Potential

In vivo studies using animal models are crucial for evaluating the pharmacological potential of a compound, including its bioactivity in disease-relevant models and its pharmacodynamic effects.

Assessment of bioactivity in disease-relevant animal models helps to understand how a compound behaves in a complex biological system mimicking a disease state. While the provided search results mention in vivo studies in the context of evaluating anti-inflammatory and analgesic activities of a novel compound from a marine fungus (not explicitly this compound), and discuss the importance of animal models for studying various diseases like bacterial osteomyelitis and COVID-19, specific detailed findings of this compound's bioactivity in disease-relevant animal models were not found.

One study on a different compound from a marine fungus evaluated anti-inflammatory and analgesic activities in vivo using xylene-induced mouse ear edema and acetic acid-induced writhing response models. This compound exhibited considerable anti-inflammatory and analgesic activities at a dose of 100 mg/kg body weight.

Pharmacodynamics (PD) is the study of the effects of a drug on the body, including the relationship between drug concentration and its effect. Investigating pharmacodynamic effects in animal systems provides insights into how a compound interacts with biological targets and elicits a response in a living organism. Animal models are used to characterize the pharmacodynamics of potential therapeutic agents. This involves studying the time course of the effect in response to a drug dose and understanding the drug's interaction with specific targets.

While the importance of pharmacodynamic studies in animal models for evaluating antifungal agents and other drugs is highlighted in the search results, specific data detailing the pharmacodynamic effects of this compound in animal systems were not retrieved. Pharmacokinetic-pharmacodynamic (PK-PD) analysis is considered central to the progress of an antifungal agent into clinical use, aiming to predict drug behavior in a clinical setting based on preclinical studies.

Table 1: Biological Activities of this compound and Related Compounds

| Activity | Observation/Finding | Source(s) |

| Antifungal | Reported activity. | |

| Anti-inflammatory | Potent inhibitory effects against NO production in activated macrophages (IC50 38.26 µM). | |

| Antioxidant | Mentioned as a potential activity for compounds from Aspergillus species. | |

| Antimalarial | Explored for compounds from marine-derived fungi, including Aspergillus species. |

Table 2: In Vivo Study Models Mentioned in Relation to Natural Products (Not Exclusively this compound)

| Study Focus | Animal Model(s) Used | Relevant Finding (for compounds other than this compound) | Source(s) |

| Anti-inflammatory/Analgesic | Mouse (xylene-induced ear edema, acetic acid writhing) | Considerable anti-inflammatory and analgesic activity observed for a different compound. | |

| Antifungal PK-PD | Mice, rabbits (commonly used) | Used to establish dose-exposure-response relationships. | |

| Bacterial Osteomyelitis | Rabbits, rats | Used to study disease pathophysiology and evaluate potential therapies. | |

| COVID-19 | Nonhuman primates, ferrets, mice, Syrian hamsters, lagomorphs, mink, zebrafish | Used to reproduce physiopathology and test potential drugs/vaccines. | |

| Antidiabetic | Various models (chemical, surgical, genetic) | Used for screening antidiabetic activity. |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 139200637 |

| Aspergione C | CHEMBL507994 or 139200639 (based on context of similar compounds) |

Note: While PubChem CID 139200637 is directly linked to this compound, the CID for Aspergione C (CHEMBL507994) was mentioned in the context of Aspergione C. A search for Aspergione C PubChem CID also returned 139200639, which appears to be a related or alternative entry.This compound, a chemical compound primarily isolated from the Aspergillus genus of fungi, has garnered scientific interest due to its diverse biological properties. Research into this natural product has revealed potential activities including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects.

Antifungal Spectrum of Action

This compound has been reported to exhibit antifungal activity. While the specific spectrum of fungal species against which this compound is active is not extensively detailed in the provided search results, other compounds from Aspergillus species and marine-derived fungi have demonstrated antifungal properties against various pathogens. For example, new antifungal agents in development show activity against Aspergillus species, including A. fumigatus and A. flavus, as well as Candida and Cryptococcus species.

Cellular and Molecular Mechanisms of Antimicrobial Action

The exact cellular and molecular mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated. However, the mechanisms of action for antimicrobial compounds in general can involve several strategies, such as disrupting cell membrane integrity, inhibiting DNA or protein synthesis, interfering with cell wall formation, or inhibiting metabolic pathways. For instance, some antimicrobial peptides alter membrane permeability through electrostatic interactions. Antibiotics like aminoglycosides target bacterial ribosomes to inhibit protein biosynthesis. The mechanism of action of Aspergione C, a related compound, is hypothesized to involve the inhibition of key enzymes or the disruption of cellular membranes in target organisms. Further research is necessary to fully understand the specific modes of action of this compound.

Other Investigated Biological Activities (e.g., Antioxidant, Antimalarial)

Beyond its reported antimicrobial and antifungal potential, this compound and related compounds from Aspergillus species have shown other biological activities. These include anti-inflammatory and antioxidant activities. Some studies on compounds from marine-derived fungi, including Aspergillus species, have also explored antimalarial activity.

This compound itself has demonstrated potent inhibitory effects against nitric oxide (NO) production in activated macrophages, indicating anti-inflammatory potential with an IC50 value of 38.26 µM.

While the search results mention antimalarial activity in the context of compounds from Aspergillus or marine fungi, specific data on this compound's antimalarial activity were not found. Studies on other compounds have shown activity against Plasmodium falciparum, the parasite responsible for malaria.

Regarding antioxidant activity, while general information on the antioxidant properties of compounds from Aspergillus and other natural sources is available, specific data directly linking this compound to quantitative antioxidant effects were not retrieved.

In Vivo Studies in Animal Models for Pharmacological Potential

In vivo studies using animal models are crucial for evaluating the pharmacological potential of a compound, including its bioactivity in disease-relevant models and its pharmacodynamic effects.

Assessment of bioactivity in disease-relevant animal models helps to understand how a compound behaves in a complex biological system mimicking a disease state. While the provided search results mention in vivo studies in the context of evaluating anti-inflammatory and analgesic activities of a novel compound from a marine fungus (not explicitly this compound), and discuss the importance of animal models for studying various diseases like bacterial osteomyelitis and COVID-19, specific detailed findings of this compound's bioactivity in disease-relevant animal models were not found.

One study on a different compound from a marine fungus evaluated anti-inflammatory and analgesic activities in vivo using xylene-induced mouse ear edema and acetic acid-induced writhing response models. This compound exhibited considerable anti-inflammatory and analgesic activities at a dose of 100 mg/kg body weight.

Pharmacodynamics (PD) is the study of the effects of a drug on the body, including the relationship between drug concentration and its effect. Investigating pharmacodynamic effects in animal systems provides insights into how a compound interacts with biological targets and elicits a response in a living organism. Animal models are used to characterize the pharmacodynamics of potential therapeutic agents. This involves studying the time course of the effect in response to a drug dose and understanding the drug's interaction with specific targets.

While the importance of pharmacodynamic studies in animal models for evaluating antifungal agents and other drugs is highlighted in the search results, specific data detailing the pharmacodynamic effects of this compound in animal systems were not retrieved. Pharmacokinetic-pharmacodynamic (PK-PD) analysis is considered central to the progress of an antifungal agent into clinical use, aiming to predict drug behavior in a clinical setting based on preclinical studies.

Table 1: Biological Activities of this compound and Related Compounds

| Activity | Observation/Finding | Source(s) |

| Antifungal | Reported activity. | |

| Anti-inflammatory | Potent inhibitory effects against NO production in activated macrophages (IC50 38.26 µM). | |

| Antioxidant | Mentioned as a potential activity for compounds from Aspergillus species. | |

| Antimalarial | Explored for compounds from marine-derived fungi, including Aspergillus species. |

Table 2: In Vivo Study Models Mentioned in Relation to Natural Products (Not Exclusively this compound)

| Study Focus | Animal Model(s) Used | Relevant Finding (for compounds other than this compound) | Source(s) |

| Anti-inflammatory/Analgesic | Mouse (xylene-induced ear edema, acetic acid writhing) | Considerable anti-inflammatory and analgesic activity observed for a different compound. | |

| Antifungal PK-PD | Mice, rabbits (commonly used) | Used to establish dose-exposure-response relationships. | |

| Bacterial Osteomyelitis | Rabbits, rats | Used to study disease pathophysiology and evaluate potential therapies. | |

| COVID-19 | Nonhuman primates, ferrets, mice, Syrian hamsters, lagomorphs, mink, zebrafish | Used to reproduce physiopathology and test potential drugs/vaccines. | |

| Antidiabetic | Various models (chemical, surgical, genetic) | Used for screening antidiabetic activity. |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Aspergione a

Total Synthesis Approaches for Aspergione A

The total synthesis of natural products like this compound (ustusorane C) and its structural relative pseudodeflectusin (B1245747) has been a subject of interest for synthetic chemists. Total synthesis involves the creation of a complex molecule from simpler, readily available precursors through a series of chemical reactions. mt.comyoutube.com Several synthetic routes have been developed to access these isochroman (B46142) derivatives. researchgate.netresearchgate.netjst.go.jp

Development of Stereoselective Synthetic Routes

Achieving stereoselectivity is a crucial aspect in the synthesis of natural products with defined biological activities, as different stereoisomers can exhibit different biological profiles. inflibnet.ac.inwikipedia.org Stereoselective synthesis aims to produce a predominant amount of one stereoisomer over others during a reaction that creates or transforms a stereocenter. inflibnet.ac.inwikipedia.orgegrassbcollege.ac.in While specific details on stereoselective routes solely for this compound (ustusorane C) are intertwined with studies on pseudodeflectusin due to the structural revision, research in this area has focused on developing methods to control the stereochemistry of the isochroman core. researchgate.netresearchgate.net For instance, enantioselective total syntheses of related natural products like (+)-coriandrone A and B have been achieved using key reactions such as Claisen rearrangement and Shi-type epoxidation-cyclization sequences, demonstrating the methodologies employed for stereocontrol in this class of compounds. researchgate.netresearchgate.net

Key Reaction Methodologies and Strategic Considerations

The total synthesis of this compound (ustusorane C) and related isochroman natural products has employed various key reaction methodologies and strategic considerations. researchgate.netresearchgate.netrsc.orgcolab.wsnih.govspirochem.comuic.edu Common strategies involve the construction of the central isochroman ring system and the introduction of necessary functional groups and side chains with control over regioselectivity and stereoselectivity. researchgate.netresearchgate.netcolab.ws

Key reaction methodologies utilized in the synthesis of these types of compounds include:

Diels-Alder reactions: Used in cascade reactions for the construction of cyclic systems. researchgate.netresearchgate.net

Ortho-metalation: A method for directed functionalization of aromatic rings. researchgate.net

Lactonization: Formation of lactone rings, which are present in the structure of these compounds. researchgate.netresearchgate.net

Alkylation: Introduction of alkyl chains. researchgate.net

Stille cross-coupling: A palladium-catalyzed reaction used to form carbon-carbon bonds. researchgate.netresearchgate.net

Electrocyclization reactions: Pericyclic reactions that can be used to form cyclic systems. researchgate.netresearchgate.net

Horner-Wadsworth-Emmons (HWE) olefination: A reaction used to synthesize α,β-unsaturated esters and ketones. researchgate.net

Claisen rearrangement: A pericyclic reaction that forms a new carbon-carbon bond. researchgate.netresearchgate.net

Epoxidation-cyclization sequences: Reactions involving the formation of an epoxide followed by a cyclization step. researchgate.netresearchgate.net

Strategic considerations often involve the order of functional group transformations, the choice of protecting groups, and the optimization of reaction conditions to maximize yield and selectivity. The development of efficient and concise synthetic routes is a continuous goal in this field. researchgate.netresearchgate.netjst.go.jp

Semi-synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of new, related compounds. wikipedia.orgeupati.euscripps.edu This approach can be advantageous for complex molecules where a total synthesis is challenging or less efficient. Derivatization strategies involve modifying the functional groups of a core compound to create a series of analogues. nih.gov

While specific details on the semi-synthesis and derivatization of this compound (ustusorane C) are limited in the provided context, research on related natural products demonstrates the utility of these approaches in generating analogues for biological evaluation and SAR studies. researchgate.netmdpi.comnih.govtandfonline.com For instance, semi-synthetic approaches have been used to modify natural products to improve their properties, such as stability or solubility. wikipedia.orgeupati.eu Derivatization often involves reactions like esterification, etherification, oxidation, and reduction, as well as coupling reactions to introduce new substituents. nih.govwikipedia.orgresearchgate.net These strategies allow for the systematic exploration of how structural changes impact biological activity.

Systematic Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound affect its biological activity. wikipedia.orgcollaborativedrug.com By synthesizing and testing a series of analogues with targeted structural modifications, researchers can identify key structural elements responsible for the observed biological effects. nih.govspirochem.comwikipedia.orgcollaborativedrug.com

SAR studies on this compound (ustusorane C) and related isochroman derivatives have been conducted to elucidate the structural features crucial for their biological activities, such as cytotoxicity. researchgate.netresearchgate.nettandfonline.com

Identification of Pharmacophores and Key Structural Elements

Pharmacophores are the essential features of a molecule that are responsible for its biological activity. uic.edu Identifying pharmacophores helps in designing new compounds with improved potency and selectivity. uic.edu

Based on SAR studies of synthetic compounds and related isochromans, the enone of the furanone moiety has been indicated as essential for the cytotoxicity of these compounds towards certain cancer cells. researchgate.netresearchgate.net This suggests that the presence and specific arrangement of the enone functionality within the molecular structure are critical for their biological effect.

Impact of Functional Group Modifications on Biological Activities

Modifications to functional groups within a molecule can significantly impact its biological activity, affecting aspects such as binding affinity to targets, pharmacokinetic properties, and potential for metabolism. nih.govwikipedia.orgresearchgate.netashp.org

While detailed data tables on the impact of specific functional group modifications on the biological activity of this compound (ustusorane C) are not explicitly provided, the SAR studies on related isochromans highlight the importance of certain functionalities. For example, the enone of the furanone moiety is crucial for cytotoxicity. researchgate.netresearchgate.net Studies on other natural product analogues have shown that modifications such as acylation or changes in ether chains can alter biological activity. rsc.orgmdpi.com These findings from related compounds provide insights into the types of modifications that are likely to influence the activity of this compound (ustusorane C).

Elucidation of Conformational Requirements for Activity

Understanding the preferred conformations of a molecule is crucial in elucidating its structure-activity relationship, as the biological target interacts with a specific three-dimensional arrangement of the ligand. Conformational analysis involves determining the low-energy spatial arrangements of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using NOESY and ROESY experiments, can provide information about through-space correlations between protons, which helps in defining the relative orientation of different parts of the molecule in solution. nih.govnih.govd-nb.info Computational methods, including molecular modeling and dynamics simulations, are also powerful tools for exploring the conformational landscape and identifying stable conformers. nih.govunifi.itsapub.orgresearchgate.netmdpi.com

For polyketide natural products like Ustusorane C (formerly this compound), the interplay of rotatable bonds and ring systems dictates the accessible conformations. While general principles of conformational analysis apply to Ustusorane C, specific detailed research findings explicitly elucidating the precise conformational requirements for its biological activity, such as the identification of a bioactive conformation through detailed spectroscopic or computational studies correlated with biological data, were not extensively detailed in the provided search results. SAR studies on related isochromans, including Pseudodeflectusin (formerly Aspergione B), have indicated that the enone moiety of the furanone ring is essential for cytotoxicity. researchgate.netresearchgate.net This suggests that the presentation of this functional group in a particular orientation or its inherent reactivity within the molecular scaffold is critical for activity. Further detailed conformational studies specifically on Ustusorane C would be necessary to fully understand how its three-dimensional structure influences its interaction with biological targets.

Rational Design and Synthesis of this compound Derivatives with Modified Bioactivity Profiles

Rational design of natural product derivatives aims to synthesize analogues with improved or altered biological activity based on insights gained from SAR studies. mdpi.comnih.govmdpi.comnih.govrsc.orgrsc.org By understanding which parts of the molecule are crucial for activity and how structural modifications affect this activity, chemists can design new compounds with desired properties.

In the case of the compound now identified as this compound (Ustusorane C) and related isochromans like Pseudodeflectusin, SAR studies have highlighted the significance of the enone functionality within the furanone moiety for cytotoxicity. researchgate.netresearchgate.net This finding provides a basis for rational design. Modifications to the Ustusorane C structure could be envisioned to explore the impact of altering the electronic or steric properties around the enone, modifying the linkage to the isochroman core, or introducing substituents at different positions. Such modifications could potentially lead to derivatives with enhanced potency, altered selectivity for different cell lines or targets, or improved pharmacokinetic properties.

Analytical and Computational Methodologies in Aspergione a Research

Chromatographic and Spectrometric Methods for Quantification in Biological Matrices

No specific methods detailing the quantification of Aspergione A in biological matrices (e.g., plasma, urine, tissue) using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) have been published. General protocols for the analysis of fungal metabolites exist, but their direct applicability and validation for this compound have not been documented. nih.govfao.org

In Silico Approaches for Mechanism of Action Elucidation and Target Identification

A thorough search for computational studies focused on this compound yielded no specific results. The application of in silico methods is common for other fungal secondary metabolites, but this compound has not been the subject of such published research. nih.govnih.gov

Molecular Docking Simulations

There are no published molecular docking studies that investigate the binding of this compound to any specific biological targets. While docking is a common technique to predict interactions for natural products, no such analyses for this compound are available. biointerfaceresearch.commdpi.com

Molecular Dynamics Simulations

Similarly, no molecular dynamics simulations have been reported for this compound to study its conformational changes or the stability of its interaction with potential protein targets. This type of simulation provides insights into the dynamic nature of molecular interactions, but the foundational docking studies required are absent. nih.govmdpi.com

Ligand-Based and Structure-Based Drug Design Principles

Without known biological targets or a set of known active analogues, the principles of structure-based and ligand-based drug design cannot be applied to this compound. These methodologies rely on existing structural or activity data, which is currently unavailable for this specific compound. drugdesign.orgnih.gov

Future Perspectives and Research Directions for Aspergione a

Exploration of Undiscovered Fungal Biodiversity for Novel Congeners

The vast and largely unexplored realm of fungal biodiversity presents a significant opportunity for the discovery of novel congeners of Aspergione A. Filamentous fungi, particularly from the Aspergillus genus, are well-known producers of a wide array of secondary metabolites, including those with diverse biological activities d-nb.info. Studies have highlighted the immense metabolic versatility within the fungal kingdom, with many species capable of producing valuable molecules d-nb.info.

Advanced techniques in fungal isolation, cultivation, and genomic sequencing will be instrumental in this exploration. Genome sequencing has already revealed a much larger number of biosynthetic gene clusters (BGCs) in fungi than previously anticipated, many of which are "silent" or poorly expressed under standard laboratory conditions nih.gov. Developing heterologous expression platforms will be essential to activate these cryptic BGCs and facilitate the identification of new this compound congeners nih.gov. This systematic exploration of fungal biodiversity promises to yield compounds with potentially enhanced or altered biological activities compared to the parent compound.

Advanced Biosynthetic Pathway Engineering for Scalable Production

Achieving scalable and sustainable production of this compound is a critical future direction. Traditional extraction from native fungal sources often yields limited quantities, posing a challenge for further research and potential development biorxiv.orgnih.gov. Understanding and engineering the biosynthetic pathway of this compound offers a powerful approach to overcome this limitation.

Metabolic engineering and synthetic biology techniques can be employed to reconstruct or optimize the this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli or other amenable fungal chassis nih.govbiorxiv.orgnih.gov. This involves identifying the genes and enzymes responsible for each step of this compound biosynthesis and assembling them in a new host organism eurekalert.org.

Recent advancements in engineering biosynthetic pathways for complex natural products, such as indole (B1671886) alkaloids, in E. coli have demonstrated the feasibility of this approach biorxiv.org. This includes optimizing enzyme selection, utilizing cost-effective starting materials, and enhancing precursor availability within the host organism biorxiv.org. Future research will focus on elucidating the complete biosynthetic route of this compound, identifying key enzymatic steps, and applying advanced genetic engineering tools to improve production titers and yields. Pathway engineering can also involve balancing the metabolic network within the host to enhance the net reaction flux towards this compound production nih.gov.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of this compound's biological activities and its interaction with cellular systems requires the integration of multi-omics data. Complex biological processes involve the intricate interplay of molecules across multiple levels, including the genome, transcriptome, proteome, and metabolome nih.govscilifelab.se.

Integrating data from these different "omics" layers provides a holistic view of the molecular mechanisms underlying this compound's effects nih.govmdpi.com. This approach can help unravel how this compound influences gene expression, protein synthesis, and metabolic pathways within a cell or organism nih.gov.

Future research will leverage advanced bioinformatics tools and computational methods to integrate and interpret diverse multi-omics datasets generated from experiments involving this compound researchgate.netfrontlinegenomics.com. This includes identifying potential protein targets, understanding off-target effects, and elucidating the downstream cellular responses triggered by this compound exposure. Such integrated analyses can bridge the gap from genotype to phenotype, providing deeper insights into this compound's mechanism of action and potential therapeutic applications nih.govscilifelab.se.

Development of this compound as a Molecular Probe for Biological Processes

Natural products, including microbial metabolites, have gained increasing interest not only as potential therapeutics but also as valuable molecular probes for dissecting biological mechanisms researchgate.netjst.go.jp. This compound's distinct structure and biological activities make it a strong candidate for development as a molecular probe.

Molecular probes are small molecules that can selectively interact with specific biomolecules, such as proteins or enzymes, allowing researchers to study their function and involvement in biological pathways jst.go.jp. Developing this compound as a probe would involve chemical modifications to introduce tags or labels that facilitate its detection and interaction profiling within complex biological systems.

Future research will focus on synthesizing labeled or immobilized this compound derivatives and utilizing techniques such as affinity chromatography or pull-down assays to identify its direct binding partners jst.go.jp. This can help pinpoint the specific proteins or pathways that are modulated by this compound, providing crucial insights into its mechanism of action and potentially uncovering novel biological targets. Such probes can be invaluable tools for cell biology research and drug discovery efforts.

Synergistic Combinations with Existing Therapeutic Agents

Exploring the potential for synergistic interactions between this compound and existing therapeutic agents represents a promising avenue for future research. Synergistic drug combinations can lead to enhanced therapeutic effects, reduced required dosages of individual compounds, and potentially overcome drug resistance numberanalytics.combiointerfaceresearch.comelifesciences.org.

Research into synergistic combinations is particularly relevant in the context of infectious diseases and cancer, where combination therapies are commonly employed to improve outcomes and minimize the development of resistance numberanalytics.com. Studies have shown that synergistic interactions can occur through various pharmacological mechanisms, including pharmacokinetic and pharmacodynamic interactions numberanalytics.com.

Future studies will investigate the effects of combining this compound with a range of therapeutic agents, particularly those used to treat conditions where this compound has shown preliminary activity. This will involve in vitro and in vivo studies to evaluate the combined effects on disease models and assess potential synergistic or additive interactions. Identifying beneficial combinations could lead to more effective treatment strategies and potentially broaden the therapeutic utility of this compound.

Challenges and Opportunities in Translating this compound Research

Translating promising research findings on this compound into practical applications presents both challenges and opportunities. The path from basic research to clinical or industrial use is complex and requires navigating various hurdles.

One significant challenge lies in ensuring a reliable and scalable supply of this compound, which can be addressed through advancements in biosynthetic pathway engineering (Section 7.2). Another challenge involves the in-depth characterization of its biological activities and mechanisms of action, necessitating the integration of multi-omics data (Section 7.3) and the development of molecular probes (Section 7.4).

Opportunities lie in the potential for this compound to serve as a lead compound for the development of new drugs or agrochemicals tandfonline.com. Its unique structure, potentially arising from the exploration of fungal biodiversity (Section 7.1), could offer novel mechanisms of action that circumvent existing resistance mechanisms. Furthermore, the potential for synergistic combinations with existing therapies (Section 7.5) provides an opportunity to improve the efficacy of current treatments.

Q & A

Q. What analytical techniques are essential for confirming the structural identity of Aspergione A?

this compound’s structural elucidation requires a combination of high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination, nuclear magnetic resonance (NMR) for stereochemical and connectivity analysis, and electronic circular dichroism (ECD) for absolute configuration verification. For example, the compound’s planar structure and stereochemistry were resolved using 1D/2D NMR and ECD comparisons with computational models . Researchers should cross-validate data across these techniques to minimize ambiguity.

Q. How can researchers isolate this compound from fungal sources, and what are common pitfalls?

Isolation involves fungal fermentation (e.g., Aspergillus sp. GXNU-B1), followed by solvent extraction and chromatographic purification (e.g., silica gel, HPLC). Key challenges include low yield due to fungal strain variability and co-elution of structurally similar metabolites. Method optimization, such as adjusting fermentation conditions (pH, temperature) and employing hyphenated techniques like LC-MS for purity checks, is critical .

Q. What bioassays are suitable for preliminary evaluation of this compound’s anti-inflammatory activity?

The lipopolysaccharide (LPS)-induced nitric oxide (NO) inhibition assay in macrophages (e.g., RAW 264.7 cells) is a standard model. This compound demonstrated an IC50 of 38.26 μM in this assay, comparable to positive controls like dexamethasone. Researchers must include cytotoxicity controls (e.g., MTT assay) to distinguish anti-inflammatory effects from cell death .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data across studies (e.g., varying IC50 values)?

Discrepancies may arise from differences in assay protocols (e.g., LPS concentration, incubation time) or compound purity. To resolve contradictions:

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., iNOS, COX-2).

- Proteomics : SILAC labeling to track NF-κB pathway proteins.

- Metabolomics : LC-MS/MS to quantify inflammatory mediators (e.g., prostaglandins). Pair these with siRNA knockdowns or CRISPR-Cas9 gene editing to confirm target specificity .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) against known anti-inflammatory targets (e.g., COX-2, TLR4) can predict binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with site-directed mutagenesis or competitive binding assays .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to ensure transparency. For outliers, apply Grubbs’ test or robust regression methods .

Q. How can researchers ensure reproducibility in this compound studies?

- Document fungal strain provenance (e.g., CBS-KNAW accession numbers).

- Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Research Gaps and Future Directions

What unresolved questions exist regarding this compound’s biosynthetic pathway?

The gene clusters responsible for its polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) machinery remain uncharacterized. CRISPR-based gene knockout in Aspergillus sp. paired with metabolomics could identify key enzymes .

Q. How can interdisciplinary approaches advance this compound research?

Integrate synthetic biology (heterologous expression in S. cerevisiae) for scalable production and medicinal chemistry (derivatization) to improve pharmacokinetic properties. Collaborate with immunologists for in vivo validation in murine colitis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.